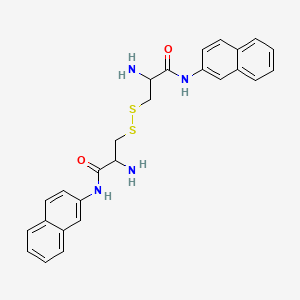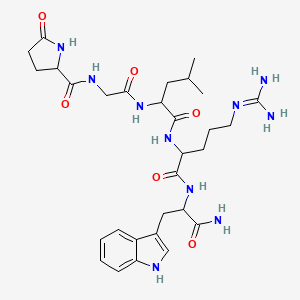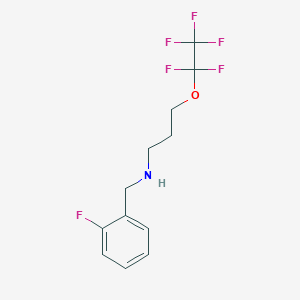![molecular formula C32H27BF9N3OSi B12109880 Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is a complex organosilicon compound It features a unique structure combining a pentafluorophenyl group, a triazoloisoquinoline moiety, and a diphenylmethoxy silane group, stabilized by a tetrafluoroborate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate typically involves multiple steps:
Formation of the Triazoloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloisoquinoline ring.
Introduction of the Pentafluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a pentafluorophenyl halide reacts with a nucleophile.
Attachment of the Diphenylmethoxy Silane Group: This step often involves a hydrosilylation reaction, where a silane reagent reacts with an alkene or alkyne in the presence of a catalyst.
Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange reaction to introduce the tetrafluoroborate anion, typically using a tetrafluoroboric acid or its salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of more efficient catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazoloisoquinoline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pentafluorophenyl group or the triazoloisoquinoline ring, potentially yielding partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pentafluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide, ammonia, or organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized or reduced forms, and complex adducts.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, including cross-coupling reactions and polymerizations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The triazoloisoquinoline core is a pharmacophore in many bioactive molecules, making this compound a potential lead for drug discovery.
Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological studies due to its unique structural features.
Industry
Coatings and Adhesives: The compound’s organosilicon nature makes it useful in the formulation of advanced coatings and adhesives with enhanced properties.
Electronics: It can be used in the development of electronic components, such as semiconductors and sensors, due to its stability and electronic characteristics.
作用机制
The mechanism by which Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.
Biological Activity: It interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Material Properties: Its structure influences the physical properties of materials, such as conductivity, fluorescence, or mechanical strength.
相似化合物的比较
Similar Compounds
Trimethylsilyl Compounds: These compounds share the trimethylsilyl group but differ in their other substituents, leading to different reactivity and applications.
Triazoloisoquinoline Derivatives: Compounds with similar triazoloisoquinoline cores but different substituents can have varied biological and chemical properties.
Pentafluorophenyl Derivatives: These compounds share the pentafluorophenyl group and are often used in similar applications, such as catalysis and materials science.
Uniqueness
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is unique due to its combination of structural features, which confer specific reactivity and properties not found in simpler analogs. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
属性
分子式 |
C32H27BF9N3OSi |
|---|---|
分子量 |
679.5 g/mol |
IUPAC 名称 |
trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate |
InChI |
InChI=1S/C32H27F5N3OSi.BF4/c1-42(2,3)41-32(21-13-6-4-7-14-21,22-15-8-5-9-16-22)24-18-20-12-10-11-17-23(20)31-38-40(19-39(24)31)30-28(36)26(34)25(33)27(35)29(30)37;2-1(3,4)5/h4-17,19,24H,18H2,1-3H3;/q+1;-1 |
InChI 键 |
KGUZQZVPDPILBI-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.C[Si](C)(C)OC(C1CC2=CC=CC=C2C3=NN(C=[N+]13)C4=C(C(=C(C(=C4F)F)F)F)F)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12109813.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)

![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)





